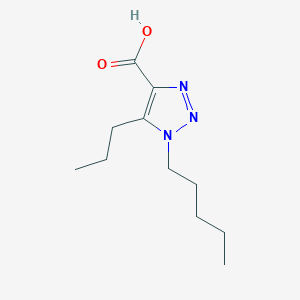
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a butyl chain, which is further connected to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole typically involves the following steps:
Imidazole Formation: The brominated intermediate is then reacted with 1-methylimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazole, while oxidation can produce hydroxyl or carbonyl derivatives .
Scientific Research Applications
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylbutyl)-1-methyl-1h-imidazole: Contains a fluorine atom instead of bromine.
2-(4-Iodo-3-methylbutyl)-1-methyl-1h-imidazole: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(4-bromo-3-methylbutyl)-1-methylimidazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XXJJYIIHOHQDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=CN1C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



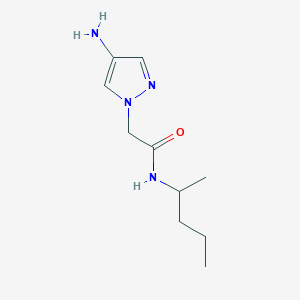
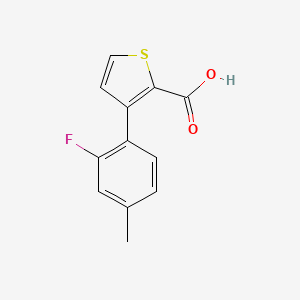
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
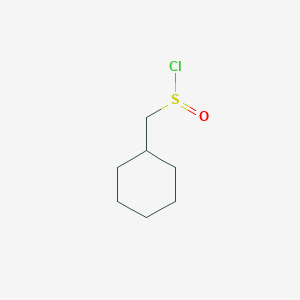
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
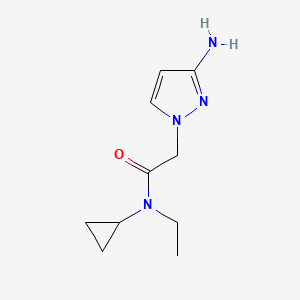
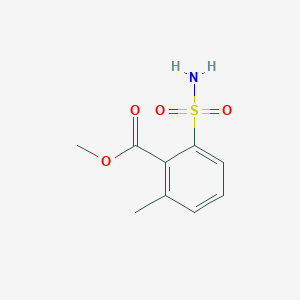


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)


